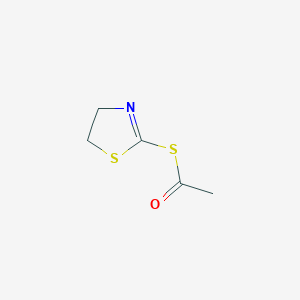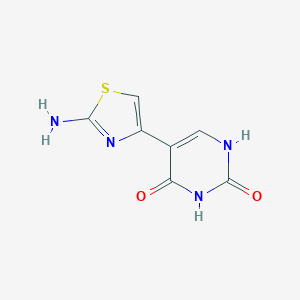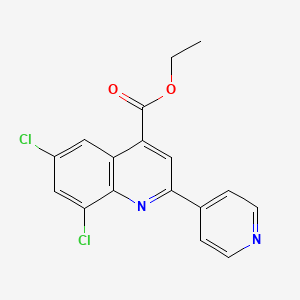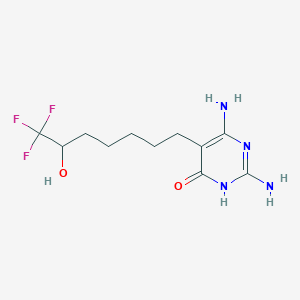
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique properties, including biological activities and light-emitting characteristics
Preparation Methods
The synthesis of 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the treatment of pentachloroisoquinoline with an excess of cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures . This reaction results in the formation of fluorinated isoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated isoquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism by which 3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
3,4,5,6,7,8-Hexafluoro-1-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:
- 3,5,6,7,8-Pentafluoroisoquinoline
- 3,5,7,8-Tetrachloro-6-fluoroisoquinoline
- 3,5,6,7-Tetrachloro-8-fluoroisoquinoline
These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, leading to variations in their chemical and physical properties . The unique combination of fluorine atoms in this compound contributes to its distinct reactivity and applications.
Properties
CAS No. |
13180-44-4 |
|---|---|
Molecular Formula |
C10H3F6NO |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexafluoro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H3F6NO/c1-18-10-3-2(6(13)9(16)17-10)4(11)7(14)8(15)5(3)12/h1H3 |
InChI Key |
MXPCHMHKQVWVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C2=C1C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)



![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)

